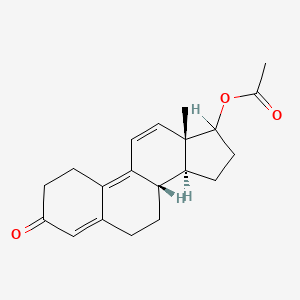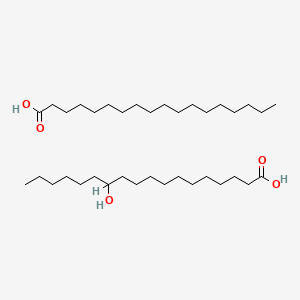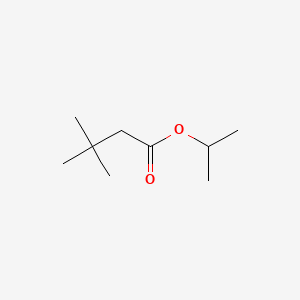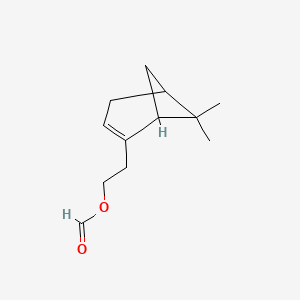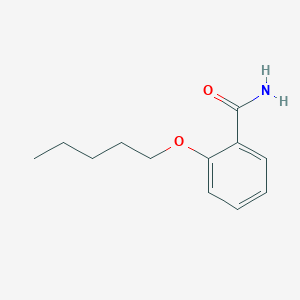
Pentalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentalamide is an organic compound classified as an amide. It is derived from pentanoic acid (valeric acid) and ammonia, resulting in the formation of pentanamide. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentalamide can be synthesized through the amidation reaction between pentanoic acid and ammonia. The reaction typically involves heating the carboxylic acid with ammonia, leading to the elimination of water and formation of the amide bond:
C5H10O2+NH3→C5H11NO+H2O
Industrial Production Methods: In industrial settings, this compound is produced using similar amidation reactions but often with optimized conditions to increase yield and purity. Catalysts and solvents may be employed to facilitate the reaction and improve efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of primary amines.
Substitution: this compound can participate in substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various reagents, depending on the desired substitution, can be employed.
Major Products:
Oxidation: Pentanoic acid.
Reduction: Pentylamine.
Substitution: Various substituted amides, depending on the reagents used.
Scientific Research Applications
Pentalamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antiviral and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of pentalamide involves its interaction with various molecular targets. It is believed to exert its effects by interfering with nuclear metabolism, leading to the inhibition of DNA, RNA, phospholipid, and protein synthesis . This broad mechanism makes it a candidate for various therapeutic applications.
Comparison with Similar Compounds
Formamide (Methanamide): A simpler amide with a single carbon atom.
Acetamide (Ethanamide): Contains two carbon atoms.
Propionamide (Propanamide): Contains three carbon atoms.
Butyramide (Butanamide): Contains four carbon atoms.
Comparison: Pentalamide (pentanamide) is unique due to its longer carbon chain (five carbon atoms), which influences its physical and chemical properties. It has higher boiling and melting points compared to shorter-chain amides, and its solubility in water is also affected by the length of the carbon chain .
Properties
CAS No. |
5579-06-6 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-pentoxybenzamide |
InChI |
InChI=1S/C12H17NO2/c1-2-3-6-9-15-11-8-5-4-7-10(11)12(13)14/h4-5,7-8H,2-3,6,9H2,1H3,(H2,13,14) |
InChI Key |
UHYJMNVCANOFPF-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=CC=C1C(=O)N |
Canonical SMILES |
CCCCCOC1=CC=CC=C1C(=O)N |
| 5579-06-6 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-Hydroxy-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propyl] pentanoate](/img/structure/B1617558.png)


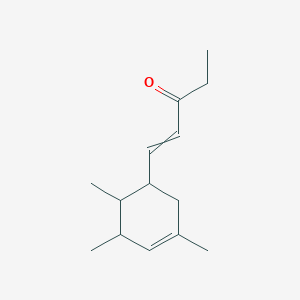
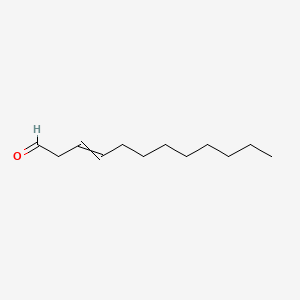

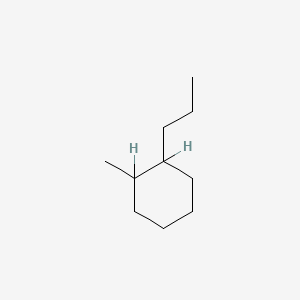
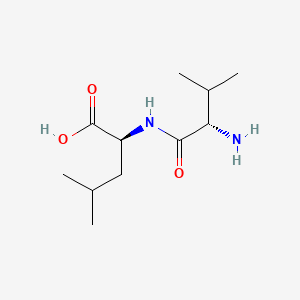
![(3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B1617567.png)

